molecular formula C19H20OS B304428 2-butylsulfanyl-1-(9H-fluoren-2-yl)ethanone

2-butylsulfanyl-1-(9H-fluoren-2-yl)ethanone

Cat. No. B304428
M. Wt: 296.4 g/mol
InChI Key: LSCIGTOHYLYYAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butylsulfanyl-1-(9H-fluoren-2-yl)ethanone, also known as BF-2, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-butylsulfanyl-1-(9H-fluoren-2-yl)ethanone is not fully understood, but it is believed to interact with the electron transport layer in organic electronic devices. It is thought to facilitate charge transport by reducing the energy barrier for electron injection and increasing the electron mobility.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-butylsulfanyl-1-(9H-fluoren-2-yl)ethanone. However, it has been found to be non-toxic and non-cytotoxic in cell viability assays, indicating its potential for use in biomedical applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-butylsulfanyl-1-(9H-fluoren-2-yl)ethanone is its high purity, which makes it suitable for use in lab experiments. It is also relatively easy to synthesize, making it accessible to researchers. However, one limitation is its low solubility in common organic solvents, which can make it difficult to work with in some applications.

Future Directions

There are several future directions for research on 2-butylsulfanyl-1-(9H-fluoren-2-yl)ethanone. One area of interest is its use in developing high-performance organic electronic devices, such as OFETs and OLEDs. Another potential application is in the field of biomedical imaging, where 2-butylsulfanyl-1-(9H-fluoren-2-yl)ethanone could be used as a fluorescent probe for detecting biological molecules. Additionally, further studies are needed to fully understand the mechanism of action of 2-butylsulfanyl-1-(9H-fluoren-2-yl)ethanone and to explore its potential for use in other fields, such as catalysis and energy storage.

Synthesis Methods

2-butylsulfanyl-1-(9H-fluoren-2-yl)ethanone can be synthesized through a multistep process involving the reaction of 9H-fluorene-2-carboxylic acid with butyl thiol, followed by esterification and oxidation. The final product is a yellow crystalline solid with a melting point of 93-95°C.

Scientific Research Applications

2-butylsulfanyl-1-(9H-fluoren-2-yl)ethanone has been studied for its potential applications in various fields, including organic electronics, optoelectronics, and material science. It has been found to exhibit good thermal stability and high electron mobility, making it a promising candidate for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). 2-butylsulfanyl-1-(9H-fluoren-2-yl)ethanone has also been investigated for its use in organic solar cells, where it has been found to improve the efficiency of the devices.

properties

Product Name

2-butylsulfanyl-1-(9H-fluoren-2-yl)ethanone

Molecular Formula

C19H20OS

Molecular Weight

296.4 g/mol

IUPAC Name

2-butylsulfanyl-1-(9H-fluoren-2-yl)ethanone

InChI

InChI=1S/C19H20OS/c1-2-3-10-21-13-19(20)15-8-9-18-16(12-15)11-14-6-4-5-7-17(14)18/h4-9,12H,2-3,10-11,13H2,1H3

InChI Key

LSCIGTOHYLYYAK-UHFFFAOYSA-N

SMILES

CCCCSCC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2

Canonical SMILES

CCCCSCC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2

Origin of Product

United States

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